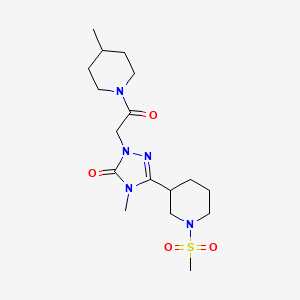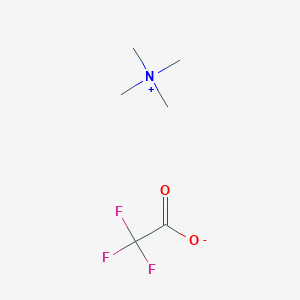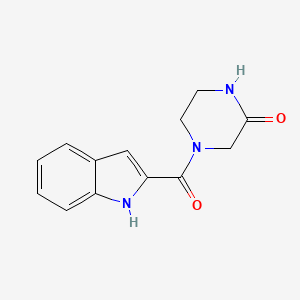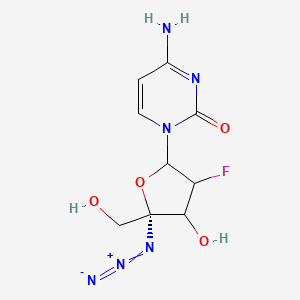
4-Amino-1-(4-C-azido-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone;4-Amino-1-(4-C-azido-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azvudine is an antiviral drug that acts as a reverse transcriptase inhibitor. It was initially discovered for the treatment of hepatitis C and has since been investigated for use against other viral diseases such as AIDS and COVID-19. Azvudine has been granted conditional approval in China for these uses .
Métodos De Preparación
Azvudine, also known as 2′-deoxy-2′-β-fluoro-4′-azidocytidine, is synthesized through a series of chemical reactions. The synthetic route involves the fluorination of cytidine, followed by azidation. The reaction conditions typically involve the use of fluorinating agents and azidating reagents under controlled temperatures and pressures. Industrial production methods for azvudine involve scaling up these reactions while ensuring the purity and yield of the final product .
Análisis De Reacciones Químicas
Azvudine undergoes various chemical reactions, including:
Oxidation: Azvudine can be oxidized under specific conditions to form different oxidized products.
Reduction: Reduction reactions can modify the azido group in azvudine.
Substitution: Azvudine can undergo nucleophilic substitution reactions, where the azido group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Aplicaciones Científicas De Investigación
Azvudine has a wide range of scientific research applications:
Chemistry: Azvudine is used as a model compound in studying nucleoside analogs and their chemical properties.
Biology: In biological research, azvudine is used to study its effects on viral replication and its interactions with cellular enzymes.
Medicine: Azvudine is being investigated for its potential to treat various viral infections, including HIV and COVID-19. It has shown promise in clinical trials for reducing viral load and improving patient outcomes.
Industry: Azvudine is used in the pharmaceutical industry for the development of antiviral drugs and therapies
Mecanismo De Acción
Azvudine exerts its effects by inhibiting the RNA-dependent RNA polymerase enzyme in viruses. This inhibition prevents the replication of viral RNA, thereby reducing the viral load in infected individuals. Azvudine also modulates the expression of proteins such as P-glycoprotein, MRP2, and BCRP, which play roles in drug resistance and cellular transport .
Comparación Con Compuestos Similares
Azvudine is similar to other nucleoside reverse transcriptase inhibitors such as zidovudine and lamivudine. azvudine has unique properties that make it effective against a broader range of viruses. Unlike zidovudine, which primarily targets HIV, azvudine has shown efficacy against hepatitis C, HIV, and COVID-19. This broader spectrum of activity makes azvudine a valuable compound in antiviral research and therapy .
Propiedades
Fórmula molecular |
C9H11FN6O4 |
|---|---|
Peso molecular |
286.22 g/mol |
Nombre IUPAC |
4-amino-1-[(5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11FN6O4/c10-5-6(18)9(3-17,14-15-12)20-7(5)16-2-1-4(11)13-8(16)19/h1-2,5-7,17-18H,3H2,(H2,11,13,19)/t5?,6?,7?,9-/m1/s1 |
Clave InChI |
KTOLOIKYVCHRJW-WIXLMEMESA-N |
SMILES isomérico |
C1=CN(C(=O)N=C1N)C2C(C([C@](O2)(CO)N=[N+]=[N-])O)F |
SMILES canónico |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)N=[N+]=[N-])O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


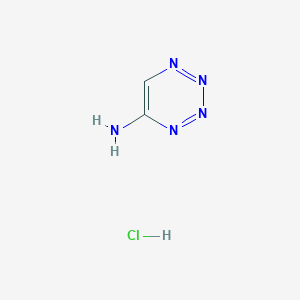

![1-(2,4-difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14120710.png)
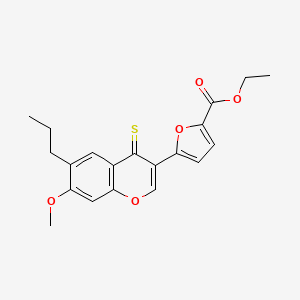
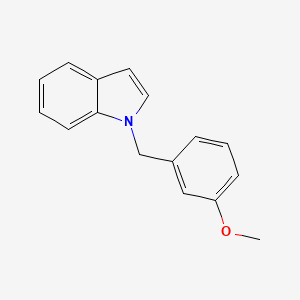
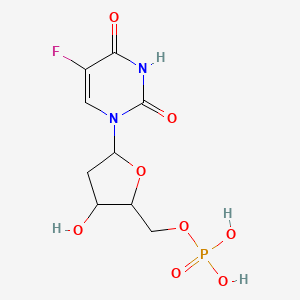
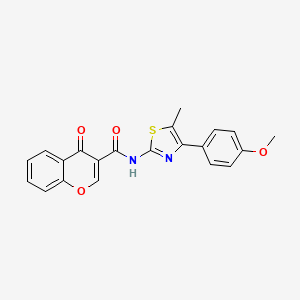

![8-(4-chlorophenyl)-7-methyl-2-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B14120770.png)
![[(E)-1-[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]ethylideneamino]thiourea](/img/structure/B14120775.png)
